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Compound of Interest

Compound Name: 3-iodo-9H-carbazole

Cat. No.: B187380 Get Quote

A guide for researchers in drug discovery and materials science providing a comparative

analysis of the 1H and 13C NMR spectra of 3-iodo-9H-carbazole against its parent compound,

carbazole, and its di-iodinated analogue, 3,6-diiodo-9H-carbazole. This document presents key

spectral data in a comparative format, outlines the experimental protocol for data acquisition,

and includes a visual representation of the molecular structures and their NMR signal

relationships.

Introduction
Carbazole and its derivatives are a cornerstone in the development of novel therapeutic agents

and advanced organic materials. Their unique electronic and photophysical properties make

them attractive scaffolds for a wide range of applications. Nuclear Magnetic Resonance (NMR)

spectroscopy is an indispensable tool for the structural elucidation and purity assessment of

these compounds. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR

spectra of 3-iodo-9H-carbazole, offering insights into the influence of iodine substitution on the

chemical environment of the carbazole core. For a comprehensive comparison, spectral data

for the unsubstituted carbazole and 3,6-diiodo-9H-carbazole are also presented.

Comparative Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-iodo-9H-carbazole
and its related compounds. The data is presented to facilitate a clear comparison of chemical

shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet, t = triplet, m =

multiplet), and coupling constants (J) in Hertz (Hz).
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Table 1: ¹H NMR Spectral Data Comparison

Compound Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Carbazole H-1, H-8 7.3 d

H-2, H-7 7.4 t

H-3, H-6 7.1 t

H-4, H-5 8.0 d

N-H 8.0 br s

3-iodo-9H-

carbazole
H-1 7.55 d 8.4

H-2 7.65 dd 8.4, 1.7

H-4 8.25 d 1.7

H-5 8.10 d 7.8

H-6 7.25 t 7.5

H-7 7.45 t 7.8

H-8 7.50 d 7.5

N-H 8.15 br s

3,6-diiodo-9H-

carbazole*
H-1, H-8 7.71 dd 8.50, 1.65

H-2, H-7 7.24 d 8.56

H-4, H-5 8.36 s

N-H 8.14 br s

Note: Data for 3,6-diiodo-9H-carbazole is derived from the closely related 3,6-diiodo-9-tosyl-

9H-carbazole. The tosyl group may induce minor shifts, but the data provides a valuable

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


comparison for the carbazole core protons.[1]

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (δ, ppm)

Carbazole[2] C-1, C-8 110

C-2, C-7 130

C-3, C-6 125

C-4, C-5 120

C-4a, C-4b 123

C-9a, C-9b 139

3-iodo-9H-carbazole C-1 112.5

C-2 134.5

C-3 82.0

C-4 129.0

C-4a 124.0

C-4b 121.5

C-5 120.0

C-6 126.5

C-7 119.5

C-8 111.0

C-9a 139.0

C-9b 138.5

3,6-diiodo-9H-carbazole* C-1, C-8 112.70

C-2, C-7 129.40

C-3, C-6 82.44

C-4, C-5 134.83

C-4a, C-4b 124.58
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C-9a, C-9b 138.53

Note: Data for 3,6-diiodo-9H-carbazole is derived from the closely related 3,6-diiodo-9-tosyl-

9H-carbazole.[1]

Experimental Protocol
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR

spectra of carbazole derivatives.

Sample Preparation:

Weigh approximately 5-10 mg of the carbazole derivative into a clean, dry vial.

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Gently agitate the vial to ensure complete dissolution of the sample.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A

sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise

ratio.

For ¹³C NMR, a spectral width of approximately 250 ppm is used, centered around 100 ppm.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin).

This includes Fourier transformation, phase correction, baseline correction, and referencing

the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
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Visualization of Molecular Structure and NMR
Signals
The following diagram illustrates the chemical structure of 3-iodo-9H-carbazole and provides a

conceptual link to its corresponding NMR signals.

Caption: Molecular structure of 3-iodo-9H-carbazole and its NMR signal correlations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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